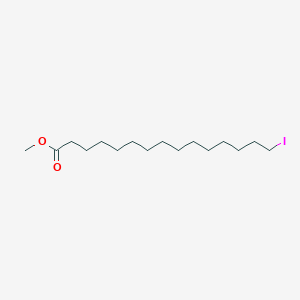
Methyl 15-iodopentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-iodopentadecanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by a long carbon chain with an iodine atom attached to the fifteenth carbon and a methyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 15-iodopentadecanoate can be synthesized through a multi-step process starting from pentadecanoic acid. The general synthetic route involves the following steps:
Esterification: Pentadecanoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl pentadecanoate.
Iodination: The methyl pentadecanoate is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, to introduce the iodine atom at the fifteenth carbon position.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Controlled iodination under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 15-iodopentadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or primary amines in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Formation of 15-hydroxy or 15-amino pentadecanoate derivatives.
Reduction: Formation of pentadecane.
Oxidation: Formation of 15-iodopentadecanoic acid.
Scientific Research Applications
Methyl 15-iodopentadecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of iodine-containing pharmaceuticals.
Biological Studies: Used as a probe to study lipid metabolism and transport in biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 15-iodopentadecanoate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound can be incorporated into lipid metabolic pathways, where it undergoes enzymatic transformations.
Iodine Release: The iodine atom can be released under certain conditions, which may have biological implications, such as antimicrobial activity.
Comparison with Similar Compounds
Methyl 15-iodopentadecanoate can be compared with other similar compounds, such as:
Methyl 15-hydroxypentadecanoate: Similar in structure but with a hydroxyl group instead of an iodine atom. It is used in the synthesis of macrolactones.
Methyl 15-cyanopentadecanoate: Contains a cyano group instead of an iodine atom and is used in different synthetic applications.
15-(4-iodophenyl)pentadecanoic acid: Another iodine-containing fatty acid derivative used in imaging studies.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C16H31IO2 |
|---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
methyl 15-iodopentadecanoate |
InChI |
InChI=1S/C16H31IO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
FJRXEIQOQNMUEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















